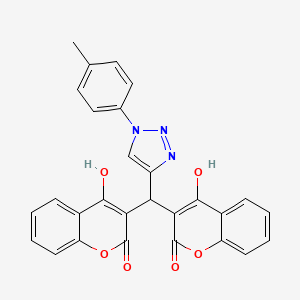

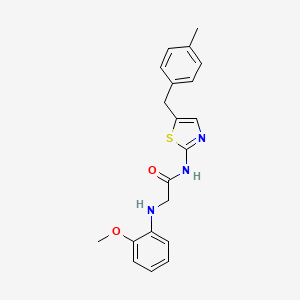

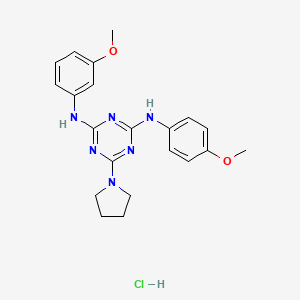

2-((2-methoxyphenyl)amino)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((2-methoxyphenyl)amino)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide” is a complex organic molecule. It contains a methoxyphenyl group, a thiazol group, and an acetamide group. These groups are common in many pharmaceuticals and biologically active compounds .

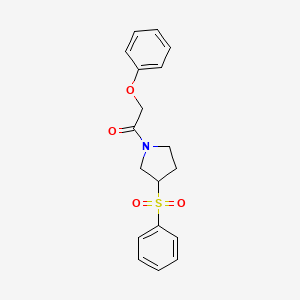

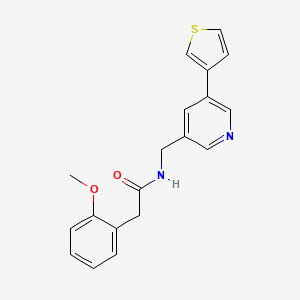

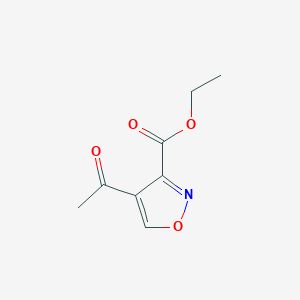

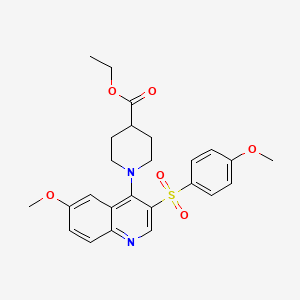

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazol ring, a benzyl group, and an acetamide group. The methoxy group on the phenyl ring could potentially influence the compound’s reactivity and interactions .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the acetamide group could make it a potential target for hydrolysis or substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetamide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

Photodynamic Therapy and Cancer Treatment

The compound has been found to have potential applications in photodynamic therapy, particularly in cancer treatment. A study on zinc phthalocyanines substituted with new benzenesulfonamide derivative groups, including a compound structurally similar to 2-((2-methoxyphenyl)amino)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide, demonstrated good fluorescence properties and high singlet oxygen quantum yield. These features are crucial for Type II photodynamic therapy mechanisms, suggesting its potential as a Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and Antifungal Properties

Some derivatives of this compound, specifically those with structures involving 1,3,4-thiadiazole, have shown significant antibacterial and antifungal properties. For instance, certain compounds demonstrated activity against mycobacteria, including Mycobacterium tuberculosis, and Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer Activity

Several derivatives containing the 2-((2-methoxyphenyl)amino)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide moiety have been investigated for their potential antitumor activity. Studies have shown that compounds with this structure, especially those bearing different heterocyclic rings, exhibited considerable anticancer activity against various cancer cell lines, demonstrating the compound's versatility in cancer research (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

Research has also indicated the antimicrobial potential of compounds derived from this chemical structure. Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, related to the compound , were found to have weak to moderate antibacterial and antifungal activities against various bacterial strains and fungal isolates, including Gram-negative bacteria and Candida albicans (Abd Alhameed et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

2-(2-methoxyanilino)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-14-7-9-15(10-8-14)11-16-12-22-20(26-16)23-19(24)13-21-17-5-3-4-6-18(17)25-2/h3-10,12,21H,11,13H2,1-2H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQDOYNYTMBHRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CNC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-methoxyphenyl)amino)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441606.png)

![1-(2,5-Dimethoxyphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2441608.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2441614.png)